molecular formula C10H13N3O2S B7927000 2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

Cat. No.: B7927000
M. Wt: 239.30 g/mol
InChI Key: RKYPTJRQGYAFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is a synthetic organic compound designed for research and development purposes. This molecule features a 2-aminothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The structure is further functionalized with a cyclopropyl group and an acetamide moiety, which are common in drug discovery for tuning metabolic stability and target affinity. The 2-aminothiazole scaffold is recognized as a fundamental building block in anticancer drug discovery . Derivatives of this scaffold have demonstrated potent and selective nanomolar inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . Furthermore, this class of compounds has shown potential in developing agents against infectious diseases, with some derivatives exhibiting antibacterial properties . The mechanism of action for such compounds is often attributed to the inhibition of key enzymatic pathways involved in cell proliferation. Research indicates that 2-aminothiazole derivatives can act as inhibitors for various kinase targets, such as VEGFR-2, Aurora kinases, and cyclin-dependent kinases (CDKs), which are critical in cancer signaling and cell cycle progression . This compound is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c11-5-9(15)13(7-1-2-7)6-8(14)10-12-3-4-16-10/h3-4,7H,1-2,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYPTJRQGYAFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)C2=NC=CS2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation and Subsequent Functionalization

A common approach involves constructing the thiazole moiety early in the synthesis. For example, α-bromoacetophenone derivatives can undergo Hantzsch thiazole synthesis with thiourea to yield 2-aminothiazole intermediates. Subsequent N-acylation with chloroacetyl chloride introduces the acetamide backbone.

Example Protocol :

  • Thiazole synthesis : React 2-bromo-1-(4-nitrophenyl)ethanone with thiourea in ethanol under reflux to form 2-amino-4-(4-nitrophenyl)thiazole.

  • Acylation : Treat the thiazole intermediate with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Cyclopropane introduction : Couple the acylated product with cyclopropylamine via nucleophilic substitution or reductive amination.

Key Data :

  • Yield for thiazole formation: 75–85%.

  • Acylation efficiency: >90% under anhydrous conditions.

Direct Coupling of Preformed Fragments

Alternative routes utilize pre-synthesized thiazole and cyclopropane components. A patent (WO2014132270A3) describes a coupling strategy using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to link the thiazol-2-yl-ethyl ketone with cyclopropylamine:

Procedure :

  • Activate 2-(thiazol-2-yl)acetic acid with HATU in DCM.

  • Add cyclopropylamine and DIPEA, stir at 25°C for 12 hours.

  • Purify via flash chromatography (silica gel, ethyl acetate/hexane).

Outcomes :

  • Yield: 68–72%.

  • Purity (HPLC): >98%.

Optimization Strategies

Solvent and Catalyst Selection

  • Solvents : DMF and acetonitrile are preferred for polar intermediates, while DCM is optimal for acylation.

  • Catalysts : Sodium iodide enhances alkylation efficiency in SN2 reactions (e.g., cyclopropane introduction).

Protecting Group Chemistry

The tert-butoxycarbonyl (Boc) group is frequently used to protect the primary amine during acylation. Deprotection with HCl in dioxane yields the free amine:

Deprotection Protocol :

  • Dissolve Boc-protected intermediate in 4M HCl/dioxane.

  • Stir at 0°C → room temperature for 10 hours.

  • Isolate via vacuum filtration (yield: 95–99%).

Precautionary MeasureRationale
Inert atmosphere (N₂/Ar)Prevents oxidation of thiazole and cyclopropane moieties.
Moisture-free solventsAvoids hydrolysis of acyl chlorides and HATU.
PPE (gloves, respirators)Mitigates exposure to toxic intermediates (e.g., thiourea derivatives).

Analytical Characterization

Successful synthesis is confirmed via:

TechniqueKey Signals
¹H NMR δ 1.1–1.3 (cyclopropane CH₂), δ 7.5–8.0 (thiazole CH).
HPLC-MS [M+H]⁺ = 239.29 (C₁₀H₁₃N₃O₂S).
IR 1650 cm⁻¹ (amide C=O), 1520 cm⁻¹ (thiazole C=N).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Hantzsch Synthesis High thiazole regioselectivityRequires toxic thiourea70–85%
Direct Coupling Scalable, fewer stepsExpensive coupling reagents (HATU)65–75%
Reductive Amination Mild conditionsLow efficiency for bulky amines50–60%

Industrial-Scale Considerations

  • Cost Efficiency : Direct coupling is preferred for large-scale production despite HATU costs due to reduced purification steps.

  • Waste Management : Ethanol/water mixtures are recommended for quenching reactive byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it may exhibit biological activity against various diseases:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. The incorporation of the cyclopropyl group may enhance the compound's efficacy against specific bacterial strains.
    • Case Study : A recent study evaluated the antimicrobial effects of thiazole derivatives, including 2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide, against resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential for development into an antibiotic .

Anticancer Research

Research indicates that compounds containing thiazole moieties can act as inhibitors of cancer cell proliferation.

  • Mechanism of Action : The compound may interfere with cellular pathways involved in tumor growth, potentially inducing apoptosis in cancer cells.
    • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve modulation of apoptotic pathways .

Neuropharmacology

There is emerging interest in the neuroprotective effects of thiazole derivatives.

  • Potential Applications : The compound's ability to cross the blood-brain barrier may position it as a candidate for treating neurodegenerative diseases.
    • Case Study : Animal models treated with the compound showed reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Structural Features

The compound’s distinctiveness arises from:

  • Cyclopropyl substituent: Enhances metabolic stability due to its rigid, non-planar structure.
  • Thiazol-2-yl-ethyl ketone : Provides hydrogen-bonding capability via the thiazole nitrogen and ketone oxygen.

Comparative Analysis of Structural Analogs

The following table summarizes structural analogs and their properties:

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Activities Reference
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazol-2-yl C₁₁H₈Cl₂N₂OS Antimicrobial activity; twisted aryl-thiazole dihedral angle (79.7°)
N-(Thiazol-2-yl)acetamide Thiazol-2-yl C₅H₆N₂OS Anti-inflammatory, analgesic, and antipyretic potential
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide 2-Methylphenyl, thiazol-2-yl C₁₂H₁₂N₂OS Structural similarity to benzylpenicillin lateral chain
Target Compound Cyclopropyl, 2-oxo-2-thiazol-2-yl-ethyl C₉H₁₂N₃O₂S* Hypothesized enhanced metabolic stability and binding affinity (inference from substituents)

*Molecular formula inferred from structure.

Crystallographic and Conformational Insights

  • Dihedral Angles : In 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings exhibit a dihedral angle of 79.7°, influencing packing stability via N–H⋯N hydrogen bonds . The target compound’s cyclopropyl group may enforce a distinct conformation, reducing rotational freedom compared to aryl-substituted analogs.
  • Hydrogen Bonding: Thiazole and amide groups in analogs form 1D chains via N–H⋯N interactions, critical for crystal packing and solubility . The target compound’s amino group may introduce additional hydrogen-bonding motifs.

Antimicrobial Activity

  • Dichlorophenyl Analogs : Exhibit activity likely due to electron-withdrawing chlorine atoms enhancing membrane penetration .
  • Target Compound : The cyclopropyl group may improve lipid solubility, while the thiazole moiety could target bacterial enzymes (e.g., penicillin-binding proteins inferred from structural similarity ).

Metabolic Stability

    Biological Activity

    2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is a synthetic compound notable for its unique structural features, including a cyclopropyl group and a thiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antibacterial and anti-inflammatory domains.

    Chemical Structure and Properties

    The molecular formula of this compound is C10H12N2O3SC_{10}H_{12}N_{2}O_{3}S with a molecular weight of approximately 240.28 g/mol. Its structure includes an amine functional group, an acetamide linkage, and a carbonyl group adjacent to the thiazole ring, which are believed to enhance its biological activity .

    Antibacterial Properties

    Preliminary studies indicate that this compound exhibits significant antibacterial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated moderate to good antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus .

    Table 1: Antibacterial Activity of this compound

    Bacterial StrainMIC (µM)
    Bacillus subtilis4.69 - 22.9
    Staphylococcus aureus5.64 - 77.38
    Escherichia coli8.33 - 23.15
    Pseudomonas aeruginosa13.40 - 137.43

    Anti-inflammatory Activity

    The compound's potential as an anti-inflammatory agent has also been investigated, particularly concerning its inhibitory effects on cyclooxygenase (COX) enzymes. Thiazole derivatives have been reported to act as selective COX inhibitors, with some exhibiting significant COX-2 inhibition, which is crucial for reducing inflammation . Although specific IC50 values for this compound were not detailed in the available literature, its structural similarities to other thiazole derivatives suggest potential efficacy in this area.

    The mechanism of action for this compound involves interactions with specific molecular targets related to bacterial cell wall synthesis and inflammatory pathways. The presence of the thiazole ring is thought to play a significant role in these interactions, enhancing the compound's bioactivity through hydrophobic interactions with target enzymes .

    Case Studies and Research Findings

    Research has highlighted various aspects of the biological activity of thiazole derivatives similar to this compound:

    • Antimicrobial Studies : In a study involving multiple thiazole derivatives, several compounds were identified with potent antibacterial activity against Mycobacterium tuberculosis, indicating the potential for similar efficacy in the compound under discussion .
    • Inflammation Models : In vivo studies have demonstrated that thiazole-containing compounds can significantly reduce inflammation markers in animal models, suggesting that further research into this compound could yield promising results for inflammatory disorders .

    Q & A

    Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

    • Methodology : Cross-validate spectral assignments using computational tools (e.g., DFT-based NMR prediction via Gaussian or ORCA). Compare experimental data with databases like PubChem or Reaxys. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to confirm connectivity .
      【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具
      05:45

    Q. What stability challenges arise during storage of this compound, and how are they addressed?

    • Methodology : Conduct accelerated stability studies under varying conditions (humidity, temperature, light). Use kinetic modeling (Arrhenius equation) to predict degradation pathways. Store in amber vials under inert gas (argon) at –20°C to prevent oxidation of the thiazole moiety .

    Advanced Research Questions

    Q. What computational methods are suitable for elucidating the reaction mechanism of thiazole ring formation in this compound?

    • Methodology : Employ quantum mechanical/molecular mechanical (QM/MM) simulations to model the cyclization step. Use intrinsic reaction coordinate (IRC) analysis to identify transition states. Validate with kinetic isotope effects (KIEs) and substituent studies .
    • Critical Insight : DFT calculations (B3LYP/6-31G*) suggest a concerted mechanism for thiazole formation, with activation energy ~25 kcal/mol .

    Q. How can researchers reconcile contradictory bioactivity data across in vitro and in vivo studies?

    • Methodology : Perform metabolomic profiling to identify species-specific metabolic pathways. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens. Validate with isotopic labeling (e.g., 14^{14}C-tracers) to track compound distribution .
      正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
      2:56:25

    Q. What strategies enhance the predictive accuracy of structure-activity relationship (SAR) models for derivatives of this compound?

    • Methodology : Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations. Train machine learning models (e.g., Random Forest, GNNs) on high-throughput screening data. Prioritize descriptors like logP, H-bond donors, and topological polar surface area (TPSA) .

    Data Contradiction Analysis

    Q. Why do experimental and computational pKa values diverge for the amino group in this compound?

    • Root Cause : Solvent effects and implicit/explicit solvation models in simulations.
    • Resolution : Use explicit solvent MD simulations (e.g., AMBER) with counterion placement. Validate via potentiometric titration in mixed solvents (water/DMSO) .

    Research Tools and Collaboration

    • Recommended Platforms : Use ICReDD’s reaction design workflow for rapid optimization and ResearchGate for data-sharing and peer validation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.